molecular formula C21H20N2O3S B2810425 (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035008-35-4

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide

Cat. No.: B2810425
CAS No.: 2035008-35-4
M. Wt: 380.46
InChI Key: ZTWKPTRMLAHFPS-GQCTYLIASA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide is an organic compound with a complex structure that includes aromatic rings, a thiophene group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the acrylamide moiety, followed by the introduction of the 3,4-dimethoxyphenyl group and the thiophen-3-yl-pyridin-4-yl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide: shares similarities with other acrylamide derivatives and compounds containing thiophene and pyridine moieties.

    (E)-3-(3,4-dimethoxyphenyl)acrylamide: Lacks the thiophen-3-yl-pyridin-4-yl moiety, which may result in different chemical and biological properties.

    N-(2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide: Lacks the 3,4-dimethoxyphenyl group, which can affect its reactivity and interactions.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-25-19-5-3-15(12-20(19)26-2)4-6-21(24)23-13-16-7-9-22-18(11-16)17-8-10-27-14-17/h3-12,14H,13H2,1-2H3,(H,23,24)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWKPTRMLAHFPS-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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